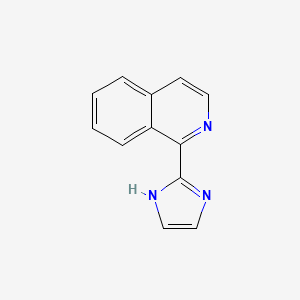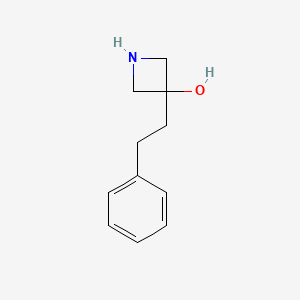
3-Phenethylazetidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenethylazetidin-3-ol: is a chemical compound with the molecular formula C11H15NO It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenethylazetidin-3-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of phenethylamine with an epoxide, such as epichlorohydrin, under basic conditions. The reaction proceeds through the formation of an intermediate aziridine, which undergoes ring expansion to form the azetidine ring.
Reaction Solution Preparation: Mix phenethylamine with epichlorohydrin in the presence of a base such as sodium hydroxide.
Cyclization: Heat the reaction mixture to promote the formation of the aziridine intermediate.
Ring Expansion: Continue heating to induce the ring expansion, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
3-Phenethylazetidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like alkyl halides.
Major Products
Oxidation: Formation of phenethylazetidinone.
Reduction: Formation of phenethylazetidine.
Substitution: Formation of various substituted azetidines depending on the reagent used.
科学的研究の応用
3-Phenethylazetidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the development of new materials and polymers with unique properties.
作用機序
The mechanism of action of 3-Phenethylazetidin-3-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the azetidine ring can interact with enzymes and receptors, potentially modulating their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
3-Vinylazetidin-3-ol: Similar structure but with a vinyl group instead of a phenethyl group.
3-Benzylazetidin-3-ol: Contains a benzyl group instead of a phenethyl group.
3-Phenylazetidin-3-ol: Has a phenyl group instead of a phenethyl group.
Uniqueness
3-Phenethylazetidin-3-ol is unique due to the presence of the phenethyl group, which can influence its chemical reactivity and biological activity. The phenethyl group provides additional steric and electronic effects, making this compound distinct from its analogs.
特性
分子式 |
C11H15NO |
|---|---|
分子量 |
177.24 g/mol |
IUPAC名 |
3-(2-phenylethyl)azetidin-3-ol |
InChI |
InChI=1S/C11H15NO/c13-11(8-12-9-11)7-6-10-4-2-1-3-5-10/h1-5,12-13H,6-9H2 |
InChIキー |
AUDJEBAPOSBXBU-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1)(CCC2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


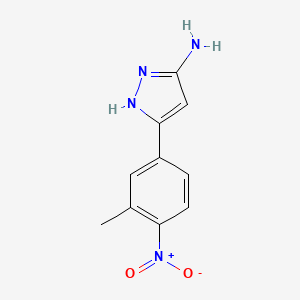
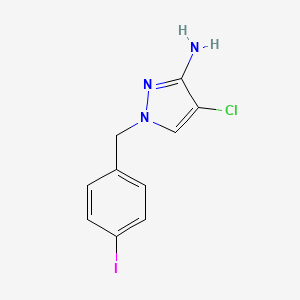
![tert-butyl N-{4-[(aminooxy)methyl]cyclohexyl}carbamate](/img/no-structure.png)

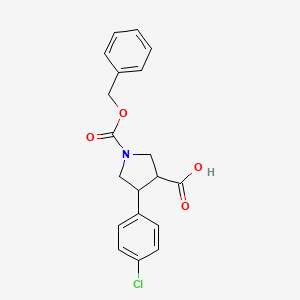
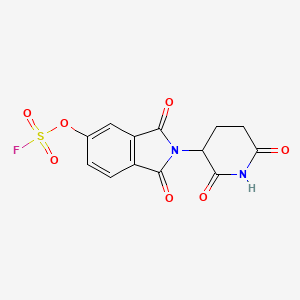
![5-Chloro-[1,2,4]triazolo[1,5-A]pyridine-7-carboxylic acid](/img/structure/B13543983.png)
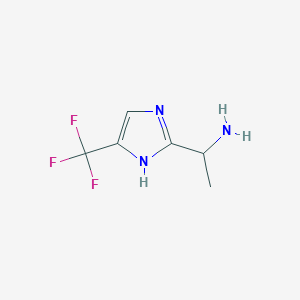
![4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxyethyl]benzoicacid](/img/structure/B13543997.png)
![1-[1-(3,6-dihydro-2H-pyran-2-carbonyl)-4-phenylpiperidin-4-yl]methanamine hydrochloride](/img/structure/B13543998.png)

![N-[4-(methoxymethyl)-1,3-benzothiazol-2-yl]prop-2-enamide](/img/structure/B13544015.png)
